![molecular formula C24H26N4O4 B10981692 N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10981692.png)
N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of alpha amino acid amides This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a pyrrolidinone ring, and an indole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the key intermediates, which are then coupled through a series of reactions. Common synthetic routes include:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Coupling with Indole Carboxamide: The final step involves coupling the pyrrolidinone intermediate with the indole carboxamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]ETHYL}-L-ALANINAMIDE
- Other alpha amino acid amides with similar structural features.
Uniqueness
N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C23H26N4O3 with a molecular weight of approximately 406.48 g/mol. Its structure features an indole core, a pyrrolidine ring, and a methoxyphenyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26N4O3 |
Molecular Weight | 406.48 g/mol |
LogP | 3.5547 |
Polar Surface Area | 47.994 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial in cell cycle regulation and proliferation.
- Apoptosis Induction : It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. This effect is mediated through both intrinsic and extrinsic apoptotic pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Viability Assays : The compound showed IC50 values ranging from 89 to 137 nM against EGFR, indicating potent inhibition comparable to established drugs like erlotinib (IC50 = 80 ± 5 nM) .
- Caspase Activation : Treatment with the compound resulted in an increase in active caspase-3 levels by 8–10 folds compared to control cells, suggesting strong apoptotic induction .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on CDK2 and EGFR:
Target Enzyme | IC50 Value (nM) |
---|---|
CDK2 | 95 ± 8 |
EGFR | 89 ± 6 |
These findings illustrate the compound's potential as a dual-action agent targeting critical pathways in cancer progression.
Study on Antiproliferative Effects
A study conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptosis through caspase pathways, highlighting its potential as a therapeutic agent .
Study on Enzyme Interaction
In another investigation, the compound was assessed for its ability to inhibit EGFR activity. The results indicated that it significantly suppressed EGFR phosphorylation, which is vital for downstream signaling involved in cell proliferation and survival .
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H26N4O4/c1-27-20-9-4-3-6-16(20)12-21(27)24(31)26-11-10-25-23(30)17-13-22(29)28(15-17)18-7-5-8-19(14-18)32-2/h3-9,12,14,17H,10-11,13,15H2,1-2H3,(H,25,30)(H,26,31) |
InChI Key |
OUZMIMXZGCZLIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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